N-(2-Ethoxycyclopropyl)but-2-ynamide
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Overview
Description
N-(2-Ethoxycyclopropyl)but-2-ynamide: is an organic compound that belongs to the class of ynamides Ynamides are characterized by the presence of a triple bond between a nitrogen atom and a carbon atom, which imparts unique reactivity and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxycyclopropyl)but-2-ynamide typically involves the reaction of an amide with an alkyne or its derivatives. One common method is the copper-catalyzed coupling of amides with alkynes. This reaction proceeds under mild conditions and offers high regioselectivity. Another approach involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form ynamides through a modular and flexible synthesis route .
Industrial Production Methods: Industrial production of this compound may involve large-scale copper-catalyzed coupling reactions or other scalable synthetic methods that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethoxycyclopropyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The ynamide group can participate in substitution reactions, where the ethoxy or cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-Ethoxycyclopropyl)but-2-ynamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and multifunctional compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique reactivity.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxycyclopropyl)but-2-ynamide involves its unique triple bond, which allows it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets and pathways, leading to desired effects. For example, it can form stable intermediates that facilitate the formation of amide bonds in peptide synthesis .
Comparison with Similar Compounds
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- N-Ethyl-N-(2-methylphenyl)but-3-enamide
- (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide
Comparison: N-(2-Ethoxycyclopropyl)but-2-ynamide is unique due to its ethoxycyclopropyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to other ynamides. Its ability to undergo a wide range of reactions with high regioselectivity and stability sets it apart from similar compounds .
Properties
IUPAC Name |
N-(2-ethoxycyclopropyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-5-9(11)10-7-6-8(7)12-4-2/h7-8H,4,6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKESGMFMQGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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